![molecular formula C22H24FN3O4S B2766513 8-((3,4-Dimethylphenyl)sulfonyl)-3-(4-fluorobenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione CAS No. 1021050-29-2](/img/structure/B2766513.png)
8-((3,4-Dimethylphenyl)sulfonyl)-3-(4-fluorobenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-((3,4-Dimethylphenyl)sulfonyl)-3-(4-fluorobenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione is a useful research compound. Its molecular formula is C22H24FN3O4S and its molecular weight is 445.51. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 8-((3,4-Dimethylphenyl)sulfonyl)-3-(4-fluorobenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione is a member of the triazaspirodecane family, which has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, exploring its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula for this compound is C21H24FN3O3S with a molecular weight of approximately 398.5 g/mol. The structural features include a triazaspiro framework that contributes to its unique biological profile.
Property | Value |
---|---|
Molecular Formula | C21H24FN3O3S |
Molecular Weight | 398.5 g/mol |
CAS Number | 1286718-83-9 |
Antipsychotic Activity
Research indicates that compounds within the triazaspiro[4.5]decane class exhibit significant antipsychotic properties. For instance, a related compound demonstrated efficacy in behavioral pharmacological models predictive of antipsychotic activity while minimizing neurological side effects such as catalepsy in animal studies . This suggests that the structural characteristics of triazaspiro compounds may confer a favorable safety profile.
Prolyl Hydroxylase Inhibition
Another important aspect of this compound's biological activity is its potential as a prolyl hydroxylase (PHD) inhibitor. PHDs play a crucial role in the regulation of hypoxia-inducible factors (HIFs), which are involved in cellular responses to low oxygen levels. Inhibitors like this compound have shown promise in treating conditions such as anemia by enhancing erythropoietin production .
The mechanism by which This compound exerts its effects is likely multifaceted:
- Receptor Binding : The compound may interact with various neurotransmitter receptors, influencing dopaminergic and serotonergic pathways.
- Enzyme Inhibition : As a PHD inhibitor, it may modulate HIF pathways, leading to increased erythropoiesis.
- Structural Stability : The spirocyclic structure enhances its binding affinity and specificity for target sites.
Case Studies and Research Findings
- Antipsychotic Efficacy : A study on related triazaspiro compounds showed that they effectively reduced self-stimulation behaviors in rats at doses lower than those causing catalepsy, indicating a favorable therapeutic window .
- Erythropoietic Activity : Research highlighted the ability of spirohydantoins to upregulate erythropoietin levels significantly in vivo, demonstrating their potential for treating anemia .
Applications De Recherche Scientifique
Prolyl Hydroxylase Inhibition
One of the most significant applications of 8-((3,4-Dimethylphenyl)sulfonyl)-3-(4-fluorobenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione lies in its role as an inhibitor of prolyl hydroxylases (PHDs). PHDs are enzymes that regulate hypoxia-inducible factors (HIFs), which play a crucial role in cellular responses to low oxygen levels.
Treatment of Anemia
Research has demonstrated that derivatives of 1,3,8-triazaspiro[4.5]decane-2,4-diones can effectively upregulate EPO levels in vivo. A study indicated that these compounds exhibit robust efficacy as short-acting PHD inhibitors with favorable pharmacokinetic profiles . The ability to modulate EPO production positions this class of compounds as promising candidates for developing new therapies for anemia.
Potential Applications in Oncology
In addition to treating anemia, there is growing interest in the applications of PHD inhibitors in oncology. By stabilizing HIFs, these compounds may enhance tumor growth under hypoxic conditions; however, they could also be leveraged to improve the efficacy of certain cancer therapies that rely on oxygen-sensitive mechanisms.
Case Study 1: Efficacy in Preclinical Models
A comprehensive study evaluated various spirohydantoin derivatives for their ability to inhibit PHD enzymes and promote EPO production in preclinical models. The results showed that specific modifications to the chemical structure significantly enhanced potency and selectivity for PHD inhibition .
Case Study 2: Structure-Activity Relationship (SAR) Analysis
Through high-throughput experimentation techniques, researchers conducted a detailed SAR analysis on the triazaspirodecane derivatives. This investigation revealed critical insights into how structural variations influence biological activity, leading to optimized compounds with improved pharmacological profiles .
Table 1: Summary of Key Research Findings on Triazaspirodecane Derivatives
Table 2: Structural Modifications and Their Effects on Activity
Modification Type | Effect on Activity |
---|---|
Sulfonamide Group Addition | Increased binding affinity to PHDs |
Fluorobenzyl Substitution | Improved pharmacokinetic properties |
Propriétés
IUPAC Name |
8-(3,4-dimethylphenyl)sulfonyl-3-[(4-fluorophenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24FN3O4S/c1-15-3-8-19(13-16(15)2)31(29,30)25-11-9-22(10-12-25)20(27)26(21(28)24-22)14-17-4-6-18(23)7-5-17/h3-8,13H,9-12,14H2,1-2H3,(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBZASKLOPSQZBZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N2CCC3(CC2)C(=O)N(C(=O)N3)CC4=CC=C(C=C4)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24FN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.